molecular formula C18H18ClFN6O B15101646 N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B15101646
M. Wt: 388.8 g/mol
InChI Key: ZIQBTHMCNYZGDW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide backbone linked to two distinct heterocyclic moieties: a 3-chloro-4-fluorophenyl group and a 3-methyl[1,2,4]triazolo[4,3-b]pyridazine ring. The methyl group on the triazolo ring likely contributes to metabolic stability by reducing oxidative degradation.

Properties

Molecular Formula

C18H18ClFN6O

Molecular Weight

388.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H18ClFN6O/c1-11-22-23-16-4-5-17(24-26(11)16)25-8-6-12(7-9-25)18(27)21-13-2-3-15(20)14(19)10-13/h2-5,10,12H,6-9H2,1H3,(H,21,27)

InChI Key

ZIQBTHMCNYZGDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes under acidic or basic conditions.

    Substitution on the phenyl ring:

    Coupling reactions: The final step involves coupling the triazolopyridazine core with the substituted phenyl ring and the piperidine moiety, often using amide bond formation techniques such as peptide coupling reagents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Halogenating agents: Chlorine gas, fluorine gas, N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It finds applications in the development of new materials, such as polymers and advanced composites, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, altering their conformation and function, and subsequently influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogs

Compound Name Phenyl Substituents Triazolo Substituent Molecular Weight (g/mol) Key Features
N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide 3-Cl, 4-F 3-methyl ~428.84 (estimated) High lipophilicity, metabolic stability
N-(4-chlorophenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide 4-Cl 3-isopropyl ~455.93 Increased steric bulk, reduced solubility
N-(3-chloro-4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide 3-Cl, 4-OCH3 3-methyl ~444.89 (estimated) Enhanced solubility, reduced permeability

Functional Implications of Substituent Modifications

Phenyl Ring Modifications

  • 3-Chloro-4-fluorophenyl (Target Compound): The chloro and fluoro substituents provide a balance of lipophilicity and electronegativity, favoring membrane penetration and target binding via halogen bonds. Fluorine’s small size minimizes steric hindrance compared to bulkier groups .
  • The single chloro group may lower binding affinity in targets sensitive to para-substitution .
  • 3-Chloro-4-methoxyphenyl ( Compound): Methoxy’s electron-donating nature may improve aqueous solubility but reduce blood-brain barrier penetration. This substitution is advantageous for peripheral targets but less optimal for CNS applications .

Triazolo Ring Modifications

  • 3-Methyl (Target and Compounds): Methyl groups enhance metabolic stability by shielding reactive sites from cytochrome P450 enzymes. This substitution is preferred in drug candidates for prolonged half-life.
  • 3-Isopropyl ( Compound): The bulky isopropyl group may improve selectivity for larger binding pockets but could reduce solubility and oral bioavailability due to increased hydrophobicity .

Hypothetical Pharmacological Profiles

While explicit activity data are unavailable, structural trends suggest:

  • Target Compound: Likely optimized for CNS targets due to fluorine’s permeability-enhancing effects and methyl’s metabolic stability.
  • Compound: Potential utility in peripheral targets requiring steric bulk for selectivity, albeit with suboptimal pharmacokinetics.

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